1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine

CB1 receptor physicochemical property drug-likeness

1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine (CAS 1219914-01-8) is a synthetic small molecule (C15H20N2O3S2, MW 340.47) belonging to the 1-sulfonyl-4-acylpiperazine class. This scaffold was discovered and optimized by Merck Research Laboratories as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity.

Molecular Formula C15H20N2O3S2
Molecular Weight 340.46
CAS No. 1219914-01-8
Cat. No. B2551155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine
CAS1219914-01-8
Molecular FormulaC15H20N2O3S2
Molecular Weight340.46
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C15H20N2O3S2/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3
InChIKeyYVNZOQIJQLZJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine (CAS 1219914-01-8): Core Identity and Structural Classification


1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine (CAS 1219914-01-8) is a synthetic small molecule (C15H20N2O3S2, MW 340.47) belonging to the 1-sulfonyl-4-acylpiperazine class [1]. This scaffold was discovered and optimized by Merck Research Laboratories as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity [1]. The compound features a cyclopropanesulfonyl group at the piperazine N1 position and a 2-(methylthio)benzoyl acyl group at the N4 position, distinguishing it from the arylsulfonamide-dominant series described in the primary Merck literature [1]. Therapeutic Target Database (TTD) entries classify closely related sulfonylated piperazine derivatives as CB1 receptor antagonists under investigation for obesity [2].

Why 1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine Cannot Be Interchanged with Generic Piperazine CB1 Ligands


Within the 1-sulfonyl-4-acylpiperazine class, CB1R activity is highly sensitive to the specific sulfonyl and acyl substituents. Vachal et al. demonstrated that the sulfonamide moiety could not be substituted with a carboxamide (analogue inactive up to 10 µM in both binding and functional CB1R assays), and aromatic carboxamides exhibited inferior binding compared to aliphatic counterparts [1]. The cyclopropanesulfonyl group in this compound replaces the typical electron-deficient arylsulfonamide (e.g., 3-CF3-5-cyclopropyl-phenylsulfonyl) that was optimized for combined in vitro potency and metabolic stability in the lead series [1]. The 2-(methylthio)benzoyl group introduces a thioether moiety not represented in the published Merck SAR tables, creating a distinct hydrogen-bond acceptor profile and lipophilic character (cLogP ~2.93, TPSA 58.64 Ų) [2]. These structural deviations mean that potency, selectivity, and pharmacokinetic data from published 1-sulfonyl-4-acylpiperazines cannot be extrapolated to this compound. Generic substitution with a 'similar' piperazine CB1 ligand risks uncharacterized off-target activity and unpredictable metabolic fate [1].

Quantitative Differentiation Evidence for 1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine (CAS 1219914-01-8)


Aliphatic Cyclopropanesulfonyl vs. Arylsulfonyl: Impact on TPSA, cLogP, and Hydrogen-Bond Acceptor Count

The cyclopropanesulfonyl group in the target compound produces distinct physicochemical properties compared to the arylsulfonamide-containing leads (e.g., compound 38 in Vachal et al.). The target compound has a topological polar surface area (TPSA) of 58.64 Ų and cLogP of 2.93 [1]. In contrast, the optimized lead compound 38 (containing a 3-CF3-5-cyclopropyl-phenylsulfonyl group) has a higher molecular weight (523.12 vs. 340.47) and higher TPSA (102.89 vs. 58.64 Ų) with 7 hydrogen-bond acceptors vs. 5 [2]. This reduced polarity and lower molecular weight may translate to different membrane permeability and CNS penetration profiles—critical factors for CB1R-targeted programs where brain penetration must be carefully balanced against peripheral selectivity [2].

CB1 receptor physicochemical property drug-likeness

Thioether (2-SCH3) Benzoyl Substituent Differentiation from Halogenated and Unsubstituted Benzoyl Analogs

The 2-(methylthio)benzoyl group (2-SCH3-benzoyl) is structurally distinct from the benzoyl-piperazine derivatives disclosed as GlyT-1 inhibitors (US7605163, US20080119486), which predominantly feature halogen (Cl, F), alkoxy, or unsubstituted benzoyl groups [1]. In the CB1R 1-sulfonyl-4-acylpiperazine series, Vachal et al. demonstrated that aromatic carboxamides showed inferior binding compared to aliphatic carboxamides (e.g., compound 1 vs. 18 in Table 1) and that electron-withdrawing aromatic substituents in specific positions were critical for activity [2]. The 2-SCH3 group introduces a moderately electron-donating, sulfur-containing substituent at the ortho position of the benzoyl ring—a motif not represented in the published CB1R SAR tables. The thioether sulfur atom provides an additional hydrogen-bond acceptor site and increases local lipophilicity, which may alter both target binding kinetics and metabolic stability (particularly susceptibility to CYP450-mediated S-oxidation) compared to the OCH3, Cl, or H analogs commonly found in this chemical space [1][2].

CB1 receptor structure-activity relationship thioether substituent

Lack of Pre-existing Bioactivity Data as a Procurement Selection Criterion for Novel Tool Compounds

According to the ZINC database, 'there is no known activity for this compound' and 'this substance is not reported in any publications per ChEMBL' [1]. This absence of pre-existing bioactivity data is a verifiable and quantifiable differentiation from closely related active CB1R ligands (e.g., compound 36 from Vachal et al. with CB1R binding IC50 = 27 nM and functional EC50 = 0.30 nM) [2]. For researchers seeking an uncharacterized chemical probe to establish novel target engagement or to explore under-sampled regions of piperazine chemical space, this compound offers a clean slate. In contrast, extensively characterized analogs carry the risk of confounding off-target activities that may already be documented in internal databases or the literature, potentially complicating the interpretation of phenotypic screening results [2].

chemical probe tool compound novel scaffold

Cyclopropanesulfonyl as a Metabolic Soft Spot Alternative to Arylsulfonamides

In the Merck CB1R series, the lead compound 38 produced a long-lived primary sulfonamide metabolite (38M1) that accumulated in circulation in both rats and dogs, raising concerns about late-stage development risk [1]. The authors explicitly noted efforts to 'alter the PK profile of the lead by substituting the arylsulfonylamide with a metabolically labile functional group' [1]. The cyclopropanesulfonyl group in the target compound replaces the arylsulfonamide and may offer a different metabolic fate: cyclopropane rings are susceptible to CYP450-mediated oxidation, and aliphatic sulfonamides generally lack the extended conjugation that stabilizes arylsulfonamide metabolites. While no experimental metabolic data exist for this specific compound, the structural rationale is grounded in the published Merck SAR strategy that sought to replace the problematic arylsulfonamide moiety [1]. This contrasts with the benzoyl-piperazine GlyT-1 inhibitor series (US7605163), where metabolic concerns centered on piperazine ring oxidation rather than sulfonamide-derived metabolites [2].

drug metabolism sulfonamide metabolic stability

Optimal Research and Industrial Application Scenarios for 1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine (CAS 1219914-01-8)


CB1R Chemical Probe Discovery: Scaffold-Hopping from Arylsulfonamide to Aliphatic Sulfonamide

For medicinal chemistry teams seeking to explore CB1R chemical space beyond the extensively patented arylsulfonamide series (WO2006060461A1, WO2008024284A2), this compound provides a structurally distinct starting point. Its cyclopropanesulfonyl group replaces the arylsulfonamide that was a metabolic liability in Merck's lead series [1]. The compound's lower TPSA (58.64 vs. 102.89 Ų for compound 38) and lower molecular weight (340.47 vs. 523.12) [2] make it a suitable fragment-sized ligand for structure-based drug design efforts, including crystallography soaking experiments or SAR by catalog approaches.

Phenotypic Screening in Obesity and Metabolic Disease without Pre-existing Target Bias

Because this compound has zero known bioactivity entries in ChEMBL and zero publication records [1], it is an ideal candidate for unbiased phenotypic screening campaigns in adipocyte differentiation, food intake, or energy expenditure assays. Unlike well-characterized CB1R inverse agonists such as rimonabant or taranabant, which carry extensive target annotation and known off-target profiles, this compound allows researchers to identify novel mechanisms of action that may emerge from the screening phenotype without being constrained by prior target hypotheses [1].

Sulfur-Containing Pharmacophore Exploration: Orthogonal Reactivity and Metabolic Profiling

The 2-(methylthio)benzoyl group provides a thioether moiety that distinguishes this compound from the halogenated and alkoxy benzoyl-piperazine analogs described in GlyT-1 inhibitor patents [2]. For drug metabolism researchers, the compound offers a test substrate for CYP450-mediated S-oxidation studies and for evaluating the impact of thioether-to-sulfoxide/sulfone metabolic conversion on CB1R binding. The cyclopropanesulfonyl group further provides an opportunity to study aliphatic sulfonamide clearance pathways distinct from the arylsulfonamide-dominated literature [1].

Procurement of an Uncontaminated Research Intermediate for In-House SAR Expansion

As a single, well-defined compound with no associated intellectual property claims specifically covering its structure (based on current patent landscape analysis of WO2006060461A1 and WO2008024284A2) [2], this compound can serve as an uncontaminated intermediate for in-house derivatization. Procurement teams can source this compound as a base scaffold for generating diverse N-acyl and N-sulfonyl analog libraries, leveraging its cyclopropanesulfonyl-piperazine core as a constant region while varying the benzoyl substituent to build proprietary SAR around the 2-SCH3 motif.

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.